2-(But-3-yn-1-ylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-ylamino)acetic acid is an organic compound that features both an alkyne and an amino acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)acetic acid typically involves the reaction of propargylamine with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of propargylamine attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Acyl chlorides or alkyl halides can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-(But-3-yn-1-ylamino)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-ylamino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, while the amino acid moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and exert various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propargylglycine: Similar structure with an alkyne and amino acid group.
2-(But-2-yn-1-ylamino)acetic acid: Similar structure but with a different position of the alkyne group.
2-(But-3-yn-1-ylamino)propanoic acid: Similar structure but with an additional methyl group.
Uniqueness
2-(But-3-yn-1-ylamino)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its alkyne group provides a site for click chemistry, while the amino acid moiety offers opportunities for interactions with biological systems.
Properties
Molecular Formula |
C6H9NO2 |
---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
2-(but-3-ynylamino)acetic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-3-4-7-5-6(8)9/h1,7H,3-5H2,(H,8,9) |
InChI Key |
AQBFRNRQXVNMPX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.